molecular formula C18H11Cl2N3O2S B2484498 (E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide CAS No. 501109-34-8

(E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Cat. No. B2484498
CAS RN: 501109-34-8
M. Wt: 404.27
InChI Key: UVHVJGINEAWQLC-XYOKQWHBSA-N
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Description

Synthesis Analysis

The synthesis of related cyanoacrylamide derivatives, including (E)-2-cyano-3-(furan-2-yl) acrylamide, has been explored through green chemistry approaches. One notable method involves microwave radiation and the use of filamentous fungi for ene-reduction, yielding compounds with unique stereogenic centers. This process highlights the efficiency and eco-friendliness of microbial biocatalysis in organic synthesis (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of similar acrylamide derivatives has been determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction. These methods provide detailed insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions (Kariuki et al., 2022).

Chemical Reactions and Properties

Cyanoacrylamide compounds have shown to undergo various chemical reactions, including ene-reduction and tautomerization. The ene-reduction by fungi is particularly interesting, leading to the formation of compounds with a CN-bearing stereogenic center, demonstrating the compounds' versatile reactivity and potential for generating stereospecific products (Jimenez et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of cyanoacrylamide derivatives can be influenced by their molecular structure. X-ray diffraction data of related compounds provide insights into their crystalline nature and potential solid-state behaviors, which are essential for material science applications (Sandoval et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are pivotal for understanding the utility of (E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide derivatives. Studies show these compounds can undergo a range of reactions, offering a pathway to diverse derivatives with potential biological or material applications (Chandrappa et al., 2009).

Scientific Research Applications

Green Organic Chemistry Synthesis

The compound has been utilized in green organic chemistry synthesis. A study by Jimenez et al. (2019) reports its synthesis under microwave radiation. This process involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction, leading to the production of (R)-2-cyano-3-(furan-2-yl) propanamide with high isolated yield and enantiomeric excess. The study highlights the compound's potential in sustainable and environmentally friendly chemical synthesis processes (Jimenez et al., 2019).

Cytotoxic Agents in Cancer Research

Tarleton et al. (2013) explored the compound as part of a focused library development for cytotoxic agents against cancer. This research found that analogues of the compound demonstrated broad-spectrum cytotoxicity and significant potency enhancements, indicating its potential application in the development of new anticancer drugs (Tarleton et al., 2013).

Herbicidal Activity

Wang et al. (2004) investigated derivatives of the compound for their herbicidal activity. The study identified that these compounds showed effective herbicidal activities, suggesting the potential of (E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide derivatives as novel class of herbicides (Wang et al., 2004).

properties

IUPAC Name

(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O2S/c19-15-4-3-11(7-16(15)20)6-14-10-22-18(26-14)23-17(24)12(9-21)8-13-2-1-5-25-13/h1-5,7-8,10H,6H2,(H,22,23,24)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHVJGINEAWQLC-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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